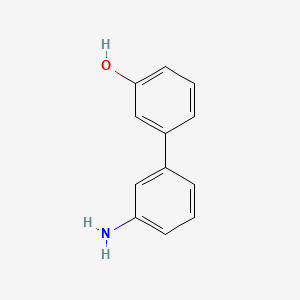

3-(3-Aminophenyl)phenol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-(3-aminophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTXLAFWQOHRMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654207 | |

| Record name | 3'-Amino[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779341-19-4 | |

| Record name | 3'-Amino[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Architect's Guide to Aminobiphenyls: Synthesis, Characterization, and Application

A Senior Application Scientist's Perspective on Crafting Novel Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The aminobiphenyl scaffold is a privileged structural motif, forming the cornerstone of numerous functional molecules across medicinal chemistry and materials science. Its inherent conformational flexibility and rich electronic properties make it a versatile building block for designing kinase inhibitors, molecular probes, and high-performance polymers. This technical guide provides a comprehensive overview of the synthesis and characterization of novel aminobiphenyl derivatives. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering field-proven insights into the strategic construction and rigorous validation of these valuable compounds. We will explore cornerstone synthetic strategies, including palladium-catalyzed cross-coupling and classical condensation reactions, and detail the multifaceted analytical techniques required for unambiguous structural elucidation and purity assessment. This guide is intended to serve as a practical and authoritative resource for researchers engaged in the design and development of next-generation molecules predicated on the aminobiphenyl core.

The Strategic Importance of the Aminobiphenyl Core

Aminobiphenyl derivatives are more than just synthetic curiosities; they are integral components in a host of biologically active agents and advanced materials.[1] In medicinal chemistry, the biphenyl unit allows for the positioning of functional groups in distinct spatial orientations, enabling precise interactions with biological targets such as enzyme active sites.[2] This has been particularly impactful in the development of kinase inhibitors, where the aminobiphenyl core can mimic the hinge-binding motif of ATP.[3] The aromatic amine, a common pharmacophore, further enhances these interactions.[4] Beyond the pharmaceutical realm, these derivatives are crucial precursors to carbazole-based materials used in organic light-emitting diodes (OLEDs) and as monomers for high-performance polyimides with exceptional thermal stability.[5] The ability to functionalize both phenyl rings independently provides a powerful tool for tuning the electronic and photophysical properties of these materials.[6]

Synthetic Blueprint: Constructing the Biphenyl Framework

The creation of novel aminobiphenyl derivatives hinges on the strategic formation of either the C-C bond linking the two aryl rings or the C-N bond attaching the amine functionality. The choice of synthetic route is dictated by the desired substitution pattern, functional group tolerance, and scalability.

Palladium-Catalyzed Cross-Coupling: The Modern Workhorse

Palladium-catalyzed reactions have revolutionized the synthesis of biaryl compounds, offering mild conditions and broad substrate scope.[7]

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds by reacting an organoboron species with an organohalide.[8] It is particularly valuable for its tolerance of a wide range of functional groups and its use of generally non-toxic boron reagents.

-

Causality of Component Selection:

-

Palladium Catalyst: A Pd(0) species is the active catalyst. Often, a Pd(II) precatalyst like Pd(OAc)₂ is used, which is reduced in situ. The choice of phosphine ligands (e.g., PPh₃, SPhos) is critical for stabilizing the Pd(0) species and facilitating the catalytic cycle.[9]

-

Base: A base, such as K₂CO₃ or K₃PO₄, is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[8]

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous phase is typically used to dissolve both the organic and inorganic reagents.

-

Experimental Protocol: Synthesis of a Substituted Biphenyl via Suzuki-Miyaura Coupling [10]

-

Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

-

Solvent Addition: Degas a mixture of toluene (8 mL) and water (2 mL) by bubbling with argon for 20 minutes. Add the degassed solvent mixture to the reaction flask.

-

Reaction Conditions: Heat the reaction mixture to 90 °C under an inert atmosphere and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]

For constructing the C-N bond, the Buchwald-Hartwig amination is a powerful tool, enabling the coupling of an amine with an aryl halide or triflate.[11][12] This reaction is highly versatile, accommodating a wide range of primary and secondary amines.

-

Causality of Component Selection:

-

Palladium Catalyst & Ligand: The choice of ligand is crucial and often dictates the success of the reaction. Bulky, electron-rich phosphine ligands, such as BrettPhos or RuPhos, are commonly employed to promote the reductive elimination step, which is often rate-limiting.[7]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, forming the active nucleophile.[13]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.

-

Experimental Protocol: Synthesis of a Diarylamine via Buchwald-Hartwig Amination [14]

-

Reaction Setup: In a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (0.08 mmol), and NaOtBu (1.4 mmol). Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

-

Solvent Addition: Add anhydrous toluene (5 mL) to the tube.

-

Reaction Conditions: Seal the tube and heat the mixture at 100 °C for 12-24 hours.

-

Work-up: After cooling, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by flash chromatography or recrystallization to obtain the desired aminobiphenyl derivative.

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.[15]

Ullmann Condensation: The Classical Approach

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N, C-O, and C-S bonds.[16] While it often requires harsher conditions (higher temperatures) than palladium-catalyzed methods, it remains a valuable tool, especially for certain substrates and large-scale syntheses.[15]

-

Causality of Component Selection:

-

Copper Catalyst: Traditionally, copper powder or copper(I) salts like CuI are used. The use of ligands such as 1,10-phenanthroline can facilitate the reaction under milder conditions.[17]

-

Base: A strong base like K₂CO₃ or KOH is typically required.

-

Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are commonly used.

-

Experimental Protocol: N-Arylation via Ullmann Condensation [17]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the amine (1.0 mmol), aryl iodide (1.2 mmol), K₃PO₄ (2.0 mmol), a ligand (e.g., (S)-N-methylpyrrolidine-2-carboxylate, 0.1 mmol), and CuI (0.05 mmol).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (5 mL) to the flask.

-

Reaction Conditions: Stir the reaction mixture vigorously and heat to 110 °C for 24-48 hours.

-

Work-up: Cool the reaction to room temperature, add water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Diagram: Postulated Catalytic Cycle of the Ullmann Condensation (C-N Coupling)

Caption: A commonly proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann condensation.[1]

Characterization: Validating Structure and Purity

Unambiguous characterization is paramount to ensure the synthesized compound is the desired novel derivative and possesses the required purity for subsequent applications. A multi-technique approach is essential for a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.[18]

-

¹H NMR: Provides information on the number and connectivity of protons. For aminobiphenyl derivatives, the aromatic region (typically 6.5-8.0 ppm) will show characteristic splitting patterns (doublets, triplets, etc.) that can be used to deduce the substitution pattern on each ring. The N-H proton of the amine group usually appears as a broad singlet.

-

¹³C NMR & DEPT: Reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between CH₃, CH₂, CH, and quaternary carbons.[19]

-

2D NMR (COSY, HSQC, HMBC): These techniques are indispensable for complex structures.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in a COSY spectrum connect coupled protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH coupling).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (²JCH and ³JCH). This is crucial for connecting different fragments of the molecule, especially across quaternary carbons.[18]

-

Table 1: Representative ¹H and ¹³C NMR Data for a Novel Aminobiphenyl Derivative [18][20]

| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) | HMBC Correlations (H to C) |

| 2 | - | 145.5 | - |

| 3 | 7.25, d, 8.0 | 118.0 | C2, C4, C5 |

| 4 | 6.80, t, 8.0 | 115.2 | C2, C6 |

| 5 | 7.15, t, 8.0 | 129.5 | C3, C1' |

| 6 | 6.90, d, 8.0 | 120.3 | C2, C4 |

| 1' | - | 138.1 | - |

| 2'/6' | 7.55, d, 8.5 | 128.8 | C4', C1' |

| 3'/5' | 7.40, d, 8.5 | 127.0 | C1', C4' |

| 4' | - | 135.0 | - |

| NH₂ | 3.85, br s | - | C2 |

Note: Data is hypothetical and for illustrative purposes.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern can also provide structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule. For aminobiphenyl derivatives, key vibrational bands include:

-

N-H Stretching: Primary amines (R-NH₂) show two bands in the 3300-3500 cm⁻¹ region, while secondary amines (R₂NH) show one.[20]

-

C-N Stretching: Aromatic amines exhibit a strong band in the 1250-1335 cm⁻¹ range.

-

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene rings.

-

Aromatic C-H Bending: Out-of-plane bending bands in the 690-900 cm⁻¹ region can give clues about the substitution pattern of the aromatic rings.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly important for derivatives intended for materials science applications.

-

TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature (T_d) of the material.

-

DSC: Measures the heat flow into or out of a sample as its temperature is changed. It is used to determine the melting point (T_m) and glass transition temperature (T_g) of polymers and amorphous materials.[12]

Diagram: Experimental Workflow for Synthesis and Characterization

Caption: A logical workflow for the synthesis and characterization of novel aminobiphenyls.

Application-Driven Design: A Case Study in Kinase Inhibitors

The true value of synthesizing novel derivatives lies in their potential to address specific challenges. A prime example is the development of selective kinase inhibitors for cancer therapy. The structure-activity relationship (SAR) provides a framework for understanding how structural modifications impact biological activity.

By systematically modifying the substituents on the aminobiphenyl core, researchers can optimize potency and selectivity. For instance, introducing a hydrogen bond donor/acceptor at a specific position might enhance binding to the kinase hinge region, while adding a bulky group to another part of the molecule could improve selectivity by preventing binding to off-target kinases.

Table 2: Illustrative Structure-Activity Relationship (SAR) for Aminobiphenyl-Based Kinase Inhibitors [3]

| Compound | R¹ Substituent | R² Substituent | Kinase IC₅₀ (nM) |

| 1 | H | H | 520 |

| 2 | OMe | H | 250 |

| 3 | H | Cl | 85 |

| 4 | OMe | Cl | 15 |

| 5 | NH₂ | Cl | 98 |

Note: Data is hypothetical and for illustrative purposes. IC₅₀ is the half maximal inhibitory concentration.

This data illustrates that the addition of a chlorine atom at the R² position significantly improves potency (compare compound 1 and 3), and a methoxy group at R¹ further enhances it (compound 4). However, replacing the methoxy with an amine group (compound 5) reduces the activity, guiding the next round of synthetic efforts.

Conclusion and Future Outlook

The synthesis of novel aminobiphenyl derivatives is a dynamic and impactful area of chemical research. The continued development of robust synthetic methodologies, particularly in palladium catalysis, has made a vast chemical space accessible. A rigorous, multi-faceted characterization approach is not merely a procedural step but a necessary validation of the molecular architecture. By understanding the interplay between structure and function, as exemplified by SAR studies, chemists can rationally design and construct next-generation molecules with tailored properties for applications ranging from targeted therapeutics to advanced electronic materials. The principles and protocols outlined in this guide provide a solid foundation for researchers to confidently navigate this exciting field and contribute to the development of innovative chemical entities.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Simplified catalytic cycle for Buchwald−Hartwig amination reaction. [Image]. Retrieved from [Link]

-

Štefane, B., & Požgan, F. (2022). 3-(N,N-Diphenylamino)carbazole Donor Containing Bipolar Derivatives with Very High Glass Transition Temperatures as Potential TADF Emitters for OLEDs. Molecules, 27(13), 4257. [Link]

-

Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

-

Liaw, D. J., Wang, K. L., Huang, Y. C., Lee, K. R., Lai, J. Y., & Ha, C. S. (2000). Synthesis and Properties of New Aromatic Poly(amine-imide)s Derived from N,N′-Bis(4-aminophenyl)-N,N′-diphenyl-1,4-phenylenediamine. Macromolecules, 33(20), 7338–7344. [Link]

-

J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. [Image]. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wang, S., Puyo, T., & Grant, D. M. (2019). Primary aromatic amines and cancer: Novel mechanistic insights using 4-aminobiphenyl as a model carcinogen. Pharmacology & Therapeutics, 200, 1-15. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC (a, b, c) and TGA (d) curves of compounds 1-3. [Image]. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]

-

ResearchGate. (n.d.). The DSC curves for 4-amino-N,N-dimethylaniline (a), N-(2-hydroxyethyl)carbazole (b) and (N,N-dimethyl-4-phenyl)-[3-[N-(2-hydroxyethyl)carbazolyl]]diazene (c). [Image]. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical copper-mediated Ullmann condensation reaction and presumptive mechanism. [Image]. Retrieved from [Link]

-

Serrano, J. L., Estévez, V., Sanfeliciano, G., Bartolomé, F., Pe-a, M. Á., & Rodríguez-Franco, M. I. (2018). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. International Journal of Molecular Sciences, 19(11), 3519. [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of (a) carbazole-based copolymers. [Image]. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Meena, R., Sachdeva, H., & Kumar, K. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(3), 333. [Link]

-

Semantic Scholar. (2014). Synthesis and characterization of novel polyimides derived from 3,6-bis(4-aminophenoxy)pyridazine. Retrieved from [Link]

-

Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4388–4391. [Link]

-

Geitmann, M., et al. (2018). BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. ACS Medicinal Chemistry Letters, 9(5), 453–458. [Link]

-

Al-Khalaf, A. A., Abbas, A. F., & Al-Lami, H. S. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464. [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Recent advances in organic light-emitting diodes: toward smart lighting and displays. Retrieved from [Link]

-

Stuparu, A., et al. (2023). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Molecules, 28(14), 5489. [Link]

-

Yoshida, K., et al. (2023). Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. Journal of the American Chemical Society, 145(1), 268-277. [Link]

-

ResearchGate. (n.d.). Functional Molecules for Organic Light-Emitting Diodes (OLEDs). Retrieved from [Link]

-

Bioinfo Publications. (n.d.). A REVIEW -THE DEVELOPMENT IN ORGANIC LIGHT EMITTING DIODES (OLEDS) THE FUTURE OF DISPLAYS. Retrieved from [Link]

-

Das, H. S. (2021). Organic Light Emitting Diode (OLED) Technology and its Applications: Literature Review. Ideogen, 1(1). [Link]

-

Science and Education Publishing. (n.d.). Synthesis, Characterization and Catalytic Properties of Magnetic Nano Supported Molybdat Sulfuric Acid (Fe3O4@MSA NPs) in Base Catalyzed Synthesized of 2-Substituted aryl(amino) and (indolyl) Kojic Acid Derivatives under Solvent-free Conditions. Retrieved from [Link]

-

PubMed Central. (n.d.). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

- Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017, May 1).

-

Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

-

National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]

-

Zeus. (n.d.). FOCUS ON POLYIMIDES. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of the Ullmann reaction and Ullmann condensation. [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. [Image]. Retrieved from [Link]

-

Anderson, K. W., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 133(45), 18321–18336. [Link]

-

ResearchGate. (n.d.). Catalytic cycle (left) and reaction monitoring trace (right) of a Buchwald‐Hartwig amination reaction using MRM transitions. [Image]. Retrieved from [Link]

-

ACS Publications. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 25(5), 1269–1277. [Link]

-

ResearchGate. (n.d.). Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. [Image]. Retrieved from [Link]

-

Anti-Cancer Agents in Medicinal Chemistry. (2024). Vol 24, No 7. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, Photophysical Characterization, and DFT Analysis of (E)-1-(4-aminophenyl)-3-(1-benzyl-pyrrol-2-yl) Prop-2-en-1-one, a Novel Aminochalcone that can be Used as a Fluorescent Probe for Protein Labeling. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Retrieved from [Link]

-

bioRxiv. (2024). Structure-Activity Relationship Study Identifies a Novel Lipophilic Amiloride Derivative 1 that Efficiently Kills Ch. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of structure–activity relationship between IC50 values of compounds. Retrieved from [Link]

-

MDPI. (2020). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Retrieved from [Link]

-

Hsiao, S. H., & Yang, C. P. (1995). Syntheses and properties of polyimides based on bis(p-aminophenoxy)biphenyls. Journal of Polymer Science Part A: Polymer Chemistry, 33(5), 769-778. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Photophysical Characterization, and DFT Analysis of (E)-1-(4-aminophenyl)-3-(1-benzyl-pyrrol-2-yl) Prop-2-en-1-one, a Novel Aminochalcone that can be Used as a Fluorescent Probe for Protein Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.rug.nl [research.rug.nl]

- 5. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 6. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. name-reaction.com [name-reaction.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 18. biorxiv.org [biorxiv.org]

- 19. pubs.sciepub.com [pubs.sciepub.com]

- 20. researchgate.net [researchgate.net]

Spectroscopic analysis of 3-(3-Aminophenyl)phenol

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(3-Aminophenyl)phenol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, research-level exploration of the spectroscopic analysis of 3-(3-Aminophenyl)phenol. As a molecule of interest in advanced materials and pharmaceutical development, its unambiguous structural confirmation is paramount. This document moves beyond a simple recitation of techniques, offering a deep dive into the causality behind experimental choices and the logic of spectral interpretation. While direct, consolidated spectral data for 3-(3-Aminophenyl)phenol is not widely published, this guide synthesizes expected outcomes based on first principles and extensive data from analogous structures, primarily 3-aminophenol and substituted biphenyl systems. The protocols herein are designed as self-validating systems, ensuring that researchers, scientists, and drug development professionals can confidently elucidate and confirm the structure of this compound.

Introduction: The Structural Imperative

3-(3-Aminophenyl)phenol is a bifunctional aromatic compound featuring a biphenyl core substituted with hydroxyl and amino groups. This unique architecture makes it a valuable building block for high-performance polymers, a key intermediate in the synthesis of complex organic molecules, and a potential scaffold in medicinal chemistry. The precise positioning of the functional groups dictates its chemical reactivity, physical properties, and, in a pharmaceutical context, its biological activity.

Therefore, rigorous analytical characterization is not merely a procedural step but a foundational requirement for its application. Spectroscopic analysis provides an empirical "fingerprint" of the molecule, allowing for unambiguous confirmation of its identity, purity, and structural integrity. This guide details the application of four cornerstone spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—to provide a holistic and definitive characterization of 3-(3-Aminophenyl)phenol.

Molecular Structure and Spectroscopic Implications

To interpret the spectroscopic data, one must first understand the molecule's structure and the influence of its constituent parts.

Caption: Chemical structure of 3-(3-Aminophenyl)phenol with atom numbering.

The key functional groups are:

-

Phenolic Hydroxyl (-OH): This group is acidic and will show a characteristic broad stretch in the IR spectrum and a labile proton in ¹H NMR.

-

Aromatic Amine (-NH₂): This basic group will exhibit distinct N-H stretching in the IR and a proton signal in ¹H NMR. Its electron-donating nature strongly influences the electronic environment of its attached phenyl ring.

-

Substituted Biphenyl Core: The two phenyl rings are connected via a C-C single bond. The extended π-conjugation across this system will be evident in the UV-Vis spectrum. The substitution pattern on each ring creates a unique set of aromatic proton and carbon signals in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-(3-Aminophenyl)phenol, the key is to differentiate the signals from the two distinct aromatic rings. The electron-donating -OH and -NH₂ groups will shield (shift upfield) the ortho and para protons on their respective rings, a predictable and confirmatory effect.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~9.5 | broad singlet | 1H | Ar-OH | The phenolic proton is acidic and exchanges, resulting in a broad signal. Its chemical shift is solvent-dependent. |

| 6.9 - 7.3 | multiplet | 4H | Phenyl Ring 1 (with -OH) | The protons on the phenol-bearing ring will appear as a complex multiplet due to their various coupling constants. |

| 6.5 - 6.8 | multiplet | 4H | Phenyl Ring 2 (with -NH₂) | The protons on the aniline-bearing ring are more shielded and thus appear further upfield. |

| ~5.1 | broad singlet | 2H | Ar-NH₂ | The amine protons also exchange, leading to a broad signal, typically upfield of the aromatic region. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of 3-(3-Aminophenyl)phenol and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for dissolving polar compounds and observing exchangeable protons).

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

-

Data Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Processing: Process the data using appropriate software (e.g., MestReNova). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (DMSO-d₆ at 2.50 ppm).

-

Analysis: Integrate the peaks to determine proton ratios and analyze the multiplicities to infer coupling information.

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Causality: ¹³C NMR maps the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment. Carbons attached to electronegative atoms (-O and -N) will be deshielded and appear downfield. The biphenyl linkage and the positions of the substituents create a unique set of 12 aromatic carbon signals.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

| Predicted Shift (ppm) | Assignment | Rationale |

|---|---|---|

| ~157 | C -OH | The carbon directly attached to the highly electronegative oxygen is significantly deshielded and appears furthest downfield. |

| ~148 | C -NH₂ | The carbon attached to nitrogen is also deshielded, but less so than the C-OH carbon. |

| ~141 | C -C (ipso) | The two carbons at the biphenyl linkage will be downfield due to their quaternary nature. |

| 110 - 135 | Aromatic C -H & C -C | The remaining 8 aromatic carbons will resonate in this region. Specific assignments require advanced 2D NMR techniques (HSQC, HMBC). |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be needed for faster acquisition due to the low natural abundance of ¹³C.

-

Instrumentation: Use a high-field NMR spectrometer with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required (e.g., 1024 or more). A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups (though only CH is present in the aromatic region here).

-

Processing & Analysis: Process the data similarly to the ¹H spectrum, referencing the solvent peak (DMSO-d₆ at 39.52 ppm). Count the number of unique carbon signals to confirm the molecular symmetry.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy probes the vibrational modes of molecular bonds. Each functional group has a characteristic absorption frequency, making FT-IR an excellent tool for functional group identification. The presence of both -OH and -NH₂ groups will give this molecule a highly diagnostic spectrum.

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 3400 - 3200 | Strong, Broad | O-H Stretch | Phenolic -OH |

| 3450 - 3300 | Medium, Doublet | N-H Stretch | Aromatic Amine -NH₂ |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 1620 - 1580 | Strong | C=C Stretch | Aromatic Ring |

| 1300 - 1200 | Strong | C-O Stretch | Phenolic C-O |

| 1340 - 1250 | Medium | C-N Stretch | Aromatic C-N |

| 880 - 750 | Strong | C-H Out-of-plane bend | Aromatic Substitution |

Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: No extensive preparation is needed for Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a benchtop FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Processing & Analysis: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the key absorption bands and correlate them to the expected functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* transitions in conjugated systems. Compared to a single benzene ring, the biphenyl core of 3-(3-Aminophenyl)phenol represents an extended conjugated system. This extension of conjugation lowers the energy gap for the π → π* transition, causing a bathochromic (red) shift to a longer wavelength of maximum absorption (λmax).

Predicted UV-Vis Spectrum

-

λmax: Expected in the range of 260-290 nm.

-

Rationale: Benzene has a λmax around 255 nm. The biphenyl system, along with the auxochromic -OH and -NH₂ groups, will shift this absorption to a longer wavelength. The exact λmax is sensitive to the solvent used.

Experimental Protocol: UV-Vis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). A concentration in the micromolar range is typical.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Fill a quartz cuvette with the solvent to serve as a blank and record a baseline. Replace the blank with a cuvette containing the sample solution and scan the absorbance, typically from 200 to 400 nm.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, crucial information about the molecule's structure. Electron Ionization (EI) is a common technique that creates a molecular ion (M⁺˙) which then fragments in a predictable way.

Molecular Weight: C₁₂H₁₁NO = 185.22 g/mol

Predicted Mass Spectrum (EI)

-

Molecular Ion (M⁺˙): A strong peak at m/z = 185.

-

Key Fragmentations: The most likely fragmentation points are the bond connecting the two phenyl rings and losses from the functional groups.

Caption: Predicted major fragmentation pathway for 3-(3-Aminophenyl)phenol in EI-MS.

Experimental Protocol: MS

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ion source (e.g., EI or Electrospray Ionization - ESI for higher resolution).

-

Data Acquisition: Introduce the sample into the instrument. Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions and propose fragmentation pathways that are consistent with the known structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

Integrated Analytical Workflow

No single technique is sufficient for absolute confirmation. The strength of this analytical approach lies in the integration of all data, creating a self-validating system.

Caption: Integrated workflow for the spectroscopic confirmation of 3-(3-Aminophenyl)phenol.

Conclusion

The spectroscopic characterization of 3-(3-Aminophenyl)phenol is a multi-faceted process that relies on the synergistic application of NMR, FT-IR, UV-Vis, and Mass Spectrometry. By understanding the principles behind each technique and predicting the spectral features based on the molecule's inherent structure, researchers can establish a robust and reliable analytical protocol. This guide provides the theoretical foundation and practical methodologies to confidently identify, purify, and utilize this important chemical compound in research and development.

References

- Note: As this guide presents a theoretical analysis, references are provided for the foundational compounds and spectroscopic principles.

-

PubChem: 3-Aminophenol. National Center for Biotechnology Information. [Link][1][2]

-

NIST Chemistry WebBook: 3-Aminophenol. National Institute of Standards and Technology. [Link][3][4][5][6][7]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A standard textbook for spectroscopic principles).

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A comprehensive resource for spectral interpretation).

Sources

- 1. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Aminophenol - Wikipedia [en.wikipedia.org]

- 3. Phenol, 3-amino- [webbook.nist.gov]

- 4. Phenol, 3-amino- [webbook.nist.gov]

- 5. Phenol, 3-amino- [webbook.nist.gov]

- 6. Phenol, 3-amino- [webbook.nist.gov]

- 7. Phenol, 3-amino- [webbook.nist.gov]

A Senior Application Scientist's Guide to the Crystal Structure Determination of Substituted Biphenyl Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted biphenyls represent a cornerstone of modern medicinal chemistry and materials science. Their unique structural properties, particularly the phenomenon of atropisomerism, where rotation around the central C-C bond is hindered, allow them to serve as potent ligands and chiral scaffolds.[1][2] The precise three-dimensional arrangement of atoms—the crystal structure—governs the molecule's function, efficacy, and physical properties. This guide provides an in-depth technical overview of the methodologies, underlying principles, and field-proven strategies for determining the crystal structure of these vital compounds. We will journey from the foundational prerequisite of high-quality single crystals to the final stages of structure refinement and validation, with a special focus on the challenges and considerations unique to the biphenyl framework.

The Foundational Challenge: Crystallization of Flexible Scaffolds

The axiom of crystallography is simple: no crystal, no structure. For substituted biphenyls, this initial step is often the most significant hurdle. Their conformational flexibility, stemming from the rotation around the central single bond, means that multiple conformers can exist in solution.[3][4] This conformational heterogeneity can frustrate the ordered packing required for crystallization.

Causality in Method Selection: Controlling Supersaturation

Successful crystallization is a kinetic and thermodynamic balancing act. The goal is to guide a solution from a stable, undersaturated state to a metastable, supersaturated state where nucleation can occur, followed by slow crystal growth. Rapidly crashing a compound out of solution yields amorphous powder or poor-quality microcrystals; the key is slow, controlled change.

Commonly employed techniques include:

-

Slow Evaporation: A near-saturated solution is left in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the solute concentration to the point of crystallization.[5] This method is straightforward but offers limited control.

-

Vapor Diffusion: This is arguably the most powerful and popular technique for challenging molecules.[6][7] It offers fine control over the rate of equilibration. The two primary setups are the hanging drop and sitting drop methods.[8]

-

Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Diffusion at the interface gradually induces crystallization.

The Power of Vapor Diffusion

The principle of vapor diffusion involves a drop of your compound mixed with a precipitant solution being allowed to equilibrate with a larger reservoir of the same precipitant at a higher concentration.[7] Water vapor slowly leaves the drop and moves to the reservoir, gradually increasing the concentration of both your compound and the precipitant within the drop, guiding it towards crystallization.[9]

-

Prepare the Reservoir: Pipette 500 µL of a precipitant solution (e.g., a specific concentration of a salt or polymer in buffer) into a well of a 24-well crystallization plate.

-

Grease the Rim: Apply a thin, even bead of high-vacuum grease to the upper rim of the well.[10]

-

Prepare the Drop: On a siliconized glass coverslip, mix 1-2 µL of your purified biphenyl compound solution with 1-2 µL of the reservoir solution.

-

Seal the Well: Invert the coverslip and place it over the well, pressing gently to create an airtight seal with the grease.[8]

-

Incubate and Observe: Place the plate in a stable, vibration-free environment. Monitor periodically under a microscope over days or weeks for crystal growth.

The Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal (typically >0.1 mm) is obtained, single-crystal X-ray diffraction is the definitive technique for determining its atomic structure.[11] The method relies on the principle that a crystal lattice acts as a three-dimensional diffraction grating for X-rays.[12] When an X-ray beam strikes the crystal, it is diffracted into a unique pattern of spots of varying intensities. The geometry and intensity of this pattern contain all the information needed to reconstruct the three-dimensional electron density of the molecule.[13]

From Crystal to Diffraction Pattern: The Workflow

The experimental process involves several critical steps, each chosen to maximize data quality.

Causality Behind the Steps:

-

Cryo-cooling (Step 3): Crystals are typically cooled to ~100 K in a stream of nitrogen gas. The reason for this is twofold: it significantly reduces atomic vibrations, leading to sharper diffraction spots at higher resolution, and it mitigates radiation damage caused by the intense X-ray beam.[14]

-

Crystal Rotation (Step 4): The crystal is rotated in the X-ray beam during data collection to ensure that all possible lattice planes are brought into the correct orientation to satisfy Bragg's Law (nλ=2d sinθ) and produce diffraction.[15]

The Central Puzzle: Solving the Phase Problem

The detector in a diffractometer can only measure the intensities of the diffracted spots, which are proportional to the square of the structure factor amplitudes.[16] All information about the relative phases of the X-ray waves is lost.[14][17] This is the fundamental "phase problem" in crystallography.[18] To calculate the electron density map and thus "see" the atoms, both amplitudes (from intensities) and phases are required.

For small molecules like substituted biphenyls, this problem is typically solved using Direct Methods . These are computational techniques that use statistical relationships between the phases of the strongest reflections to bootstrap an initial set of phases, allowing for the calculation of a preliminary, often recognizable, electron density map.

The Self-Validation System: Refinement and Quality Control

Once an initial atomic model is built from the electron density map, it must be refined. Refinement is an iterative, non-linear least-squares process that adjusts atomic parameters (positional coordinates, displacement parameters) to improve the agreement between the structure factors calculated from the model (Fcalc) and those observed from the experiment (Fobs).[19]

The R-factor: A Measure of Agreement

The primary metric for monitoring the progress of refinement is the R-factor (or residual factor).[16] It is a measure of the disagreement between the experimental data and the calculated model.[20]

R = Σ ||Fobs| - |Fcalc|| / Σ |Fobs|

A lower R-factor indicates a better fit.[16] For well-behaved small molecule structures, a final R-factor below 5% (R1 = 0.05) is typically expected.[21]

| Data Quality Indicator | Description | Typical Good Value (Small Molecules) |

| R1 (R-factor) | Measures agreement between observed and calculated structure factor amplitudes. | < 0.05 |

| wR2 (weighted R-factor) | A weighted R-factor based on F2, used during refinement. | < 0.15 |

| Goodness of Fit (GooF) | Should be close to 1.0 for a good model and correct weighting scheme. | ~ 1.0 |

| Data Completeness | The percentage of all possible reflections that were measured. | > 99% |

Final Validation with CheckCIF

Trustworthiness is paramount. Before publication or use in further studies, the final structural model, contained within a Crystallographic Information File (CIF), must be validated. The International Union of Crystallography (IUCr) provides a free online utility called CheckCIF that performs hundreds of automated checks on the file's syntax, consistency, and geometric plausibility.[22][23] This self-validating step is a critical part of ensuring the integrity of the reported structure.[24]

Special Considerations for Substituted Biphenyls

The unique nature of the biphenyl scaffold presents specific challenges that researchers must be prepared to address.

-

Atropisomerism: If ortho-substituents are bulky enough to prevent free rotation, stable atropisomers can exist.[25][26] Crystallography is the definitive method to determine the absolute configuration of a single atropisomer.

-

Torsional Angle: In the absence of bulky ortho groups, the molecule will adopt a non-planar conformation in the gas phase, but crystal packing forces can often favor a planar or near-planar conformation in the solid state.[27] The final determined structure provides a precise measure of the dihedral angle between the phenyl rings as influenced by the crystalline environment.

-

Disorder: Conformational flexibility can sometimes lead to crystallographic disorder, where a molecule or a portion of it occupies two or more positions in the crystal lattice.[28] This requires more complex refinement models using partial occupancies.

-

Twinning: This occurs when two or more separate crystal domains grow together in a non-random orientation.[29] Twinning can complicate data processing and structure solution, often requiring specialized software to deconvolve the overlapping diffraction patterns.[30][31]

Conclusion

The determination of a substituted biphenyl's crystal structure is a multi-stage process that demands both precise experimental technique and a deep understanding of the underlying principles. From overcoming the initial hurdle of crystallization, which is often complicated by conformational flexibility, to navigating the complexities of the phase problem and rigorous model refinement, each step is a critical component of a self-validating workflow. The resulting atomic model provides the unambiguous, high-resolution data essential for rational drug design, understanding structure-activity relationships, and advancing materials science.

References

-

Anonymous. (n.d.). Guide for crystallization. Retrieved from [Link]

-

Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

-

University of Manchester. (n.d.). The Crystallisation of Conformationally Flexible Molecules. Research Explorer. Retrieved from [Link]

-

Wikipedia. (2024). R-factor (crystallography). Retrieved from [Link]

-

Burnell, E. E., & de Lange, C. A. (1995). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals, 19(4), 495-502. Retrieved from [Link]

-

Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. Retrieved from [Link]

-

Chen, J., & Myerson, A. S. (2003). Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. Crystal Growth & Design, 4(5), 999-1008. Retrieved from [Link]

-

Anonymous. (n.d.). Phase Problem in X-ray Crystallography, and Its Solution. Retrieved from [Link]

-

Bastiansen, O. (1949). The Molecular Structure of Biphenyl and some of its Derivatives. II. Acta Chemica Scandinavica, 3, 408-414. Retrieved from [Link]

-

International Union of Crystallography. (2017). R factor. Online Dictionary of Crystallography. Retrieved from [Link]

-

Carleton College. (2018). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

American Chemical Society. (n.d.). CIF Validation. ACS Publications. Retrieved from [Link]

-

LaPlante, S. R., Fader, L. D., Fandrick, K. R., Fandrick, D. R., Hucke, O., Kemper, R., Miller, S. P. F., & Edwards, P. J. (2011). Recent encounters with atropisomerism in drug discovery. Journal of Medicinal Chemistry, 61(8), 3133-3150. Retrieved from [Link]

-

Chen, J. (2004). Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. ResearchGate. Retrieved from [Link]

-

Various Authors. (n.d.). Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. ACS Publications. Retrieved from [Link]

-

Anonymous. (n.d.). R-Factors. University of Durham. Retrieved from [Link]

-

Millane, R. P. (1990). Phase problem in crystallography. Journal of the Optical Society of America A, 7(3), 394-411. Retrieved from [Link]

-

Parkin, S. (2020). Practical hints and tips for solution of pseudo-merohedric twins: three case studies. Acta Crystallographica Section C: Structural Chemistry, 76(1), 1-10. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). details of checkCIF/PLATON tests for IUCr Journals. Retrieved from [Link]

-

Hauptman, H. (1989). The phase problem of x-ray crystallography. Pramana, 33(2), 293-305. Retrieved from [Link]

-

Fiveable. (n.d.). Advanced refinement techniques (e.g., disorder, twinning). Retrieved from [Link]

-

Yen, M. R., & Chen, Y. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology, 1140, 261-271. Retrieved from [Link]

-

Grokipedia. (n.d.). R-factor (crystallography). Retrieved from [Link]

-

University of Canterbury. (2006). Crystallisation Techniques. Retrieved from [Link]

-

Clayden, J., Moran, W. J., Edwards, P. J., & LaPlante, S. R. (2009). The Challenge of Atropisomerism in Drug Discovery. Angewandte Chemie International Edition, 48(35), 6398-6401. Retrieved from [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148-155. Retrieved from [Link]

-

X-ray Professional. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 5.11: R factor. Retrieved from [Link]

-

Burnell, E. E., & de Lange, C. A. (1995). The structure of substituted biphenyls as studied by proton NMR in nematic solvents Single conformation model versus maximum entropy analysis. Taylor & Francis Online. Retrieved from [Link]

-

Spek, A. L. (n.d.). PLATON/VALIDATION. Utrecht University. Retrieved from [Link]

-

Linac Coherent Light Source. (n.d.). Crystal Growth. Retrieved from [Link]

-

Malvern Panalytical. (2020). What is Single Crystal X-ray Diffraction?. YouTube. Retrieved from [Link]

-

Karle, J. (2006). Facing the phase problem. Philosophical Transactions of the Royal Society B: Biological Sciences, 361(1469), 735-742. Retrieved from [Link]

-

Chemical Crystallography, University of Oxford. (n.d.). Twins. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Structural Medicine. (2010). The phase problem: introduction to phasing methods. Retrieved from [Link]

-

Chemistry - Simple and Short. (2021). ATROPISOMERISM AXIAL CHIRALITY EXAMPLES Biphenyls are connected by σ bond. Free Hindered rotation. YouTube. Retrieved from [Link]

-

Ellman, J. A., & Virgilio, A. A. (1997). The design and synthesis of substituted biphenyl libraries. The Journal of Organic Chemistry, 62(15), 4874-4881. Retrieved from [Link]

-

International Union of Crystallography. (2013). Validating a small-unit-cell structure; understanding checkCIF reports - A. Linden. YouTube. Retrieved from [Link]

-

Thorn, A. (2020). Twinning | Crystallography Masterclass at Oxford University and Diamond. YouTube. Retrieved from [Link]

-

Various Authors. (2020). Pathological macromolecular crystallographic data affected by twinning, partial-disorder and exhibiting multiple lattices for testing of data processing and refinement tools. ResearchGate. Retrieved from [Link]

Sources

- 1. Recent encounters with atropisomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. depts.washington.edu [depts.washington.edu]

- 6. unifr.ch [unifr.ch]

- 7. hamptonresearch.com [hamptonresearch.com]

- 8. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. rigaku.com [rigaku.com]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. people.bu.edu [people.bu.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. R-factor (crystallography) - Wikipedia [en.wikipedia.org]

- 17. Phase problem in crystallography [opg.optica.org]

- 18. ias.ac.in [ias.ac.in]

- 19. dictionary.iucr.org [dictionary.iucr.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. grokipedia.com [grokipedia.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 24. PLATON/VALIDATION [platonsoft.nl]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. scispace.com [scispace.com]

- 28. fiveable.me [fiveable.me]

- 29. Twins – Chemical Crystallography [xtl.ox.ac.uk]

- 30. journals.iucr.org [journals.iucr.org]

- 31. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Research Applications of Aminophenol Isomers

Introduction

Aminophenols are a class of aromatic organic compounds that possess both an amino (-NH₂) and a hydroxyl (-OH) group attached to a benzene ring. The positional isomerism of these functional groups—ortho (2-aminophenol), meta (3-aminophenol), and para (4-aminophenol)—gives rise to distinct chemical and physical properties that dictate their utility across a vast spectrum of scientific research and industrial applications.[1][2] These compounds are amphoteric, capable of acting as weak acids or bases, though the basic character typically predominates.[2]

The strategic placement of the amino and hydroxyl groups profoundly influences their reactivity, stability, and function. For instance, 2-aminophenol and 4-aminophenol are susceptible to oxidation, often turning yellowish-brown when exposed to air and light, whereas 3-aminophenol is considerably more stable under atmospheric conditions.[2] This guide provides an in-depth exploration of the specific research applications of each isomer, highlighting the chemical principles that underpin their diverse roles in drug development, materials science, and chemical synthesis.

Section 1: 2-Aminophenol (ortho-Aminophenol) - A Versatile Precursor for Heterocyclic Systems and Advanced Materials

2-Aminophenol (2-AP) is distinguished by the adjacent positioning of its amino and hydroxyl groups. This ortho configuration facilitates intramolecular hydrogen bonding and makes it an exceptional precursor for the synthesis of a wide variety of heterocyclic compounds, metal-complex dyes, and functional polymers.[3][4]

Synthesis of Biologically Active Heterocycles

The proximity of the nucleophilic -NH₂ and -OH groups in 2-aminophenol allows it to serve as a cornerstone in the synthesis of valuable heterocyclic scaffolds, such as benzoxazoles and quinolines, which are prevalent in many pharmaceutical agents.[3][5]

-

Benzoxazoles: These compounds are formed through the condensation reaction of 2-aminophenol with carboxylic acids or their derivatives. The benzoxazole motif is a key component in various pharmacologically active molecules.

-

Quinolines: 2-Aminophenol is a valuable precursor in the synthesis of quinoline derivatives, which exhibit a broad range of biological activities and are used in the development of pharmaceuticals and agrochemicals.[3]

Experimental Workflow: Synthesis of a Benzoxazole Derivative from 2-Aminophenol

The following diagram illustrates a generalized workflow for the synthesis of a benzoxazole, a common application of 2-aminophenol in medicinal chemistry.

Caption: Workflow for Benzoxazole Synthesis.

Corrosion Inhibition

The ortho-positioning of the amine and hydroxyl groups in 2-aminophenol confers special chemical properties well-suited for corrosion inhibition.[6] It functions by adsorbing onto a metal surface via its functional groups, forming a protective film that shields the metal from corrosive agents.[6] The ability of 2-aminophenol to chelate with metal ions results in stable complexes that further enhance this protective layer.[6] While its isomers can also act as inhibitors, 2-aminophenol is often the preferred choice for corrosion-resistant formulations due to its superior chelation ability.[6]

Advanced Materials and Dyes

2-Aminophenol is a critical intermediate in the synthesis of dyes, particularly metal-complex dyes used for textiles.[7][8] When diazotized and coupled with other aromatic compounds, it forms stable tridentate ligands that chelate with metals like copper or chromium.[7]

Furthermore, 2-aminophenol is a monomer used in the creation of conductive polymers, such as poly(2-aminophenol).[9] These polymers possess intrinsic electrical conductivity, making them valuable for applications in electronics, including organic light-emitting diodes (OLEDs), flexible displays, and advanced sensor technologies.[9]

Synthesis of Schiff Bases

2-Aminophenol readily reacts with aldehydes and ketones to form Schiff bases. These compounds and their transition metal complexes have a wide range of applications, including as catalysts and in biological systems, exhibiting antimicrobial and enzymatic inhibition activities.[10][11][12]

Section 2: 3-Aminophenol (meta-Aminophenol) - A Key to Fluorescent Dyes and Polymer Stability

3-Aminophenol (3-AP), the most stable of the three isomers under atmospheric conditions, is a crucial building block in the synthesis of specialty dyes and serves as a valuable component in materials science.[2]

Synthesis of Fluorescent Dyes

One of the most significant applications of 3-aminophenol is in the synthesis of 3-(diethylamino)phenol, a key intermediate for producing fluorescent dyes like rhodamine B.[13][14] This class of dyes is widely used in biotechnology and analytical chemistry as fluorescent tracers and staining agents due to their brilliant color and high quantum yields.

Hair Dyes and Other Colorants

In the cosmetics industry, 3-aminophenol is an indispensable intermediate for permanent oxidative hair dyes.[13] Its chemical structure allows it to participate in reactions that form stable, long-lasting pigments within the hair shaft.[13] It is also a precursor for certain textile dyes.[15]

Polymer Science

Derivatives of 3-aminophenol are used as stabilizers and antioxidants for chlorine-containing thermoplastics.[14][16] These additives are essential for improving the durability and lifespan of polymers by protecting them from degradation caused by heat, oxidation, and UV exposure.[16]

Pharmaceutical and Agrochemical Synthesis

3-Aminophenol derivatives are also explored in drug development for their potential anti-inflammatory properties.[15] They are also used to create chemicals that inhibit weed growth in agricultural applications.[15]

Section 3: 4-Aminophenol (para-Aminophenol) - The Cornerstone of Modern Analgesics

4-Aminophenol (4-AP), also known as p-aminophenol, is arguably the most commercially significant isomer, primarily due to its role as the immediate precursor to paracetamol (acetaminophen), one of the world's most widely used analgesic and antipyretic drugs.[1][17][18]

Pharmaceutical Synthesis: The Paracetamol Pathway

The industrial synthesis of paracetamol is a classic example of N-acylation. 4-aminophenol is treated with acetic anhydride, which acetylates the amino group to form the amide functional group of paracetamol.[18][19] The high demand for paracetamol drives a significant portion of the global aminophenol market.[17]

Beyond paracetamol, 4-aminophenol serves as a building block for a variety of other drugs, including anti-inflammatory agents, antioxidant compounds, and potential neuroprotective agents.[18][20] Derivatives have also shown potential as antimicrobial and anticancer agents.[20][21]

Process Diagram: Industrial Synthesis of Paracetamol

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminophenol: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. nbinno.com [nbinno.com]

- 6. kajay-remedies.com [kajay-remedies.com]

- 7. 2-Aminophenol - Wikipedia [en.wikipedia.org]

- 8. kajay-remedies.com [kajay-remedies.com]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis and Characterization of Boron and 2-Aminophenol Schiff Base Ligands with Their Cu(II) and Pt(IV) Complexes and Evaluation as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 11. [PDF] Applications of 2-Aminophenol derived Schiff Base Transition Metal Complexes. A Review | Semantic Scholar [semanticscholar.org]

- 12. Schiff bases as analytical tools: synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00097D [pubs.rsc.org]

- 13. innospk.com [innospk.com]

- 14. 3-Aminophenol - Wikipedia [en.wikipedia.org]

- 15. hopemaxchem.com [hopemaxchem.com]

- 16. nbinno.com [nbinno.com]

- 17. Aminophenol Market Size to Surpass USD 2.68 Billion by 2034 [precedenceresearch.com]

- 18. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 19. nbinno.com [nbinno.com]

- 20. kajay-remedies.com [kajay-remedies.com]

- 21. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Electronic Properties of Aminobiphenyls: A Technical Guide for Researchers

Introduction: The Versatile Core of Aminobiphenyls

Aminobiphenyls represent a crucial class of organic compounds, forming the structural backbone of numerous materials and biologically active agents. Their inherent electronic characteristics, governed by the interplay between the two phenyl rings and the amino functional group, dictate their utility in diverse scientific domains. For researchers in materials science, the tunable electronic properties of aminobiphenyl derivatives are pivotal for developing advanced organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), where they can function as charge transport or emissive materials.[1] In the realm of drug development, the electronic nature of aminobiphenyl scaffolds is integral to their pharmacokinetic and pharmacodynamic profiles, influencing their interaction with biological targets and their metabolic stability.[2][3]

This technical guide provides a comprehensive overview of the methodologies employed to investigate the electronic properties of aminobiphenyls. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to explore and harness the potential of these versatile molecules. We will delve into both experimental techniques and computational modeling, emphasizing the causal relationships between molecular structure and electronic behavior.

I. Synthesis of Aminobiphenyl Derivatives: Tailoring the Electronic Core

The ability to strategically synthesize aminobiphenyl derivatives is fundamental to tuning their electronic properties. The position of the amino group and the nature of other substituents on the biphenyl framework significantly influence the molecule's electron density distribution, and consequently, its electrochemical and photophysical behavior.

Classical and Modern Synthetic Routes

Several synthetic strategies are employed for the preparation of aminobiphenyls. A common classical approach involves the reduction of the corresponding nitrobiphenyl precursor.[4][5]

More contemporary and efficient methods often utilize transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the versatile introduction of various substituents on the biphenyl core.[6] Palladium-catalyzed C-N bond formation is another powerful technique for constructing the aminobiphenyl scaffold.[1]

The synthesis of amide derivatives from 2-aminobiphenyl through condensation with various acid chlorides is a straightforward method to further modify the electronic properties of the core structure.[7]

II. Experimental Investigation of Electronic Properties

A multi-faceted experimental approach is essential for a thorough characterization of the electronic properties of aminobiphenyls. Electrochemistry provides insights into the redox behavior and energy levels of the frontier molecular orbitals, while spectroscopy probes the electronic transitions and excited-state dynamics.

Electrochemical Characterization: Probing Redox Behavior

Electrochemistry is a powerful tool for quantifying the ease with which an aminobiphenyl derivative can be oxidized or reduced.[8][9] These redox potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key Technique: Cyclic Voltammetry (CV)

Cyclic voltammetry is the most common electrochemical technique used to study the redox properties of organic molecules.[10] It provides information on the oxidation and reduction potentials, the stability of the resulting radical ions, and the reversibility of the electron transfer process.

Experimental Protocol: Cyclic Voltammetry of an Aminobiphenyl Derivative

-

Solution Preparation:

-

Dissolve the aminobiphenyl derivative in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate). The concentration of the analyte is typically in the millimolar range.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Set the potential window to scan a range where the oxidation of the aminobiphenyl is expected.

-

Apply a potential sweep at a specific scan rate (e.g., 100 mV/s) and record the resulting current.

-

Perform multiple cycles to ensure the stability of the electrochemical response.

-

-

Data Analysis:

-

Determine the half-wave potential (E₁/₂) from the cyclic voltammogram, which provides an estimate of the formal redox potential.

-

Analyze the peak separation (ΔEp) to assess the reversibility of the redox process.

-

Diagram: Workflow for Cyclic Voltammetry Experiment

Caption: A streamlined workflow for conducting a cyclic voltammetry experiment.

Spectroscopic Analysis: Unveiling Electronic Transitions

UV-Vis absorption and fluorescence spectroscopy are indispensable techniques for studying the electronic transitions in aminobiphenyls.[11][12] The absorption spectrum reveals the energies required to promote an electron from the ground state to an excited state, while the fluorescence spectrum provides information about the emissive properties and the nature of the lowest excited state.

Key Techniques: UV-Vis Absorption and Fluorescence Spectroscopy

-

UV-Vis Spectroscopy: Measures the amount of light absorbed by a sample as a function of wavelength.[11] This provides information about the electronic transitions within the molecule.

-

Fluorescence Spectroscopy: Involves exciting a molecule at a specific wavelength and measuring the emitted light at a longer wavelength.[11][13] This technique is highly sensitive and provides insights into the structure of the excited state.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy of an Aminobiphenyl Derivative

-

Sample Preparation:

-

Dissolve the aminobiphenyl derivative in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, ethanol) to a known concentration, typically in the micromolar range.

-

For fluorescence measurements, ensure the solution is dilute enough to avoid inner filter effects.

-

-

UV-Vis Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

-

Identify the wavelength of maximum absorption (λ_max).

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

Excite the sample at or near its λ_max.

-

Record the emission spectrum by scanning a range of longer wavelengths.

-

Identify the wavelength of maximum emission (λ_em).

-

-

Solvatochromism Study (Optional):

-

Repeat the absorption and fluorescence measurements in a series of solvents with varying polarities.

-

Analyze the shifts in λ_max and λ_em as a function of solvent polarity to understand the change in dipole moment upon excitation.[14]

-

Diagram: Relationship between Absorption and Fluorescence

Caption: Energy level diagram illustrating absorption and fluorescence processes.

III. Computational Modeling: A Theoretical Lens on Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful theoretical framework for understanding and predicting the electronic properties of aminobiphenyls.[15][16] DFT calculations can provide valuable insights into molecular geometries, orbital energies, and spectroscopic properties, complementing experimental findings.

Key DFT Calculations:

-

Geometry Optimization: Determines the lowest energy conformation of the molecule.[17]

-

Frequency Analysis: Confirms that the optimized geometry corresponds to a true energy minimum.[17]

-

Frontier Molecular Orbital (FMO) Analysis: Calculates the energies of the HOMO and LUMO, which are related to the ionization potential and electron affinity, respectively.[18]

-

Time-Dependent DFT (TD-DFT): Simulates the electronic absorption spectrum to aid in the interpretation of experimental UV-Vis data.[19]

Workflow for DFT Calculations on an Aminobiphenyl Derivative

-

Structure Building:

-

Construct the 3D structure of the aminobiphenyl derivative using molecular modeling software.

-

-

Geometry Optimization and Frequency Calculation:

-

Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[18]

-

Follow up with a frequency calculation at the same level of theory to verify that the optimized structure is a true minimum (no imaginary frequencies).

-

-

Electronic Property Calculation:

-

Spectral Simulation (TD-DFT):

-

Perform a TD-DFT calculation to predict the electronic absorption spectrum, including the excitation energies and oscillator strengths of the electronic transitions.

-

Diagram: Computational Workflow for Electronic Property Prediction

Caption: A standard workflow for computational investigation of electronic properties.

IV. Structure-Property Relationships: Rational Design Principles

Understanding the relationship between the chemical structure of aminobiphenyls and their electronic properties is crucial for the rational design of new molecules with desired characteristics.[22][23][24]

Key Structural Factors Influencing Electronic Properties:

-

Position of the Amino Group: The position of the amino group (ortho, meta, or para) significantly affects the extent of conjugation between the amino group's lone pair and the biphenyl π-system, thereby influencing the HOMO energy and spectroscopic properties.[14]

-

Substituents on the Biphenyl Rings: Electron-donating groups (e.g., -OCH₃, -CH₃) will generally raise the HOMO energy level, making the molecule easier to oxidize. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) will lower the LUMO energy level, making the molecule easier to reduce.[19]

-